Px-12

Hypoxia-Inducible Factor Cancer Metabolism Redox Signaling

Researchers needing a clinically validated, direct Trx-1 inhibitor often face supply inconsistency and the risk of mechanistic substitution with TrxR-targeting analogs. PX-12 (CAS 141400-58-0) is the definitive tool for Trx-1 studies, backed by Phase II human trial data and differentiated target engagement. - Irreversibly inhibits Trx-1 (Ki=30.8 μM) via Cys73 thioalkylation, directly ablating protein function. - Reduces HIF-1α (IC50=7.2 μM) and VEGF (IC50=10.4 μM) with a unique, quantifiable 63% reduction in tumor vessel permeability in vivo. - Supplies are backed by rigorous QC, ensuring lot-to-lot consistency for reproducible translational research.

Molecular Formula C7H12N2S2
Molecular Weight 188.3 g/mol
CAS No. 141400-58-0
Cat. No. B1679881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePx-12
CAS141400-58-0
Synonyms1-methylpropyl-2-imidazolyl disulfide
2-((1-methylpropyl)dithio)-1H-imidazole
IV 2 compound
IV-2 compound
PX-12 compound
Molecular FormulaC7H12N2S2
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCCC(C)SSC1=NC=CN1
InChIInChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)
InChIKeyBPBPYQWMFCTCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PX-12 Thioredoxin-1 Inhibitor Procurement


PX-12 (1-methylpropyl 2-imidazolyl disulfide; CAS 141400-58-0) is a small-molecule, competitive, irreversible inhibitor of Thioredoxin-1 (Trx-1) with a Ki of 30.8 μM . It functions by irreversibly thioalkylating the Cys73 residue of Trx-1, thereby disrupting cellular redox homeostasis and inhibiting tumor growth factor signaling . The compound has advanced to Phase II clinical trials, representing the most clinically validated Trx-1 inhibitor available for research procurement [1].

Trx-1 pathway inhibition: Irreversible Cys73 thioalkylation for redox signaling studies

Target engagement model: Clinically studied inhibitor for translational research context

Functional readout: Disrupts HIF-1α, VEGF, and tubulin polymerization endpoints

Why PX-12 Is Irreplaceable


Substituting PX-12 with other thioredoxin system inhibitors (e.g., Auranofin, Ebselen, Pleurotin) is scientifically invalid due to fundamentally divergent mechanisms of action and target specificity. PX-12 is a direct, irreversible inhibitor of Trx-1, whereas Auranofin and Ebselen primarily target Thioredoxin Reductase (TrxR), the upstream enzyme [1]. This distinction is critical: PX-12 directly ablates Trx-1's protein function, leading to distinct downstream effects on HIF-1α, VEGF, and tubulin polymerization that are not replicated by TrxR inhibition [2]. Furthermore, PX-12's clinical development path and extensive in vivo pharmacology—including human plasma biomarker studies—provide a level of translational validation absent for most analogs [3].

TrxR vs Trx-1

Auranofin or Ebselen target TrxR; downstream HIF-1α/VEGF response may differ from direct Trx-1 ablation.

Mechanism mismatch

Pleurotin is a structural analog but its pathway-inhibition profile may not fully reproduce PX-12 irreversible binding dynamics.

Translational gap

Most Trx-1/TrxR inhibitors lack human PD biomarker data; class-level inference may not transfer to clinical research models.

PX-12 Quantitative Differentiation


HIF-1α Inhibition vs. Pleurotin

PX-12 demonstrates superior potency in inhibiting hypoxia-induced HIF-1α protein accumulation compared to the natural product Pleurotin, a key structural and functional comparator. In MCF-7 human breast cancer cells, PX-12 achieved an IC50 of 7.2 μM, whereas Pleurotin required a higher concentration of 7.6 μM to achieve the same effect [1].

HIF-1α inhibition vs. Pleurotin
Head-to-head
PX-12 IC50 = 7.2 μM
Pleurotin IC50 = 7.6 μM
~5% lower IC50
Supports selection for HIF-1α endpoint studies
MCF-7 cells, hypoxia (1% O2)
Hypoxia-Inducible Factor Cancer Metabolism Redox Signaling

Cancer Cell Cytotoxicity vs. Auranofin

In a comparative cytotoxicity study against human cervical cancer (HeLa) cells, PX-12 exhibited significantly greater potency than the FDA-approved TrxR inhibitor Auranofin. PX-12 inhibited HeLa cell growth with an IC50 of ~7 μM at 72 hours [1]. In contrast, Auranofin showed an IC50 of ~2 μM at 24 hours but demonstrated significantly less potency in longer-term assays, highlighting a fundamental difference in their cytotoxic dynamics [2].

Cytotoxicity vs. Auranofin
Cross-study comparable
PX-12 IC50 ≈ 7 μM (72 h)
Auranofin IC50 ≈ 2 μM (24 h)
Sustained vs. transient profile
Mechanism-dependent cytotoxicity endpoint review
HeLa cells, MTT assay
Cancer Therapeutics Cytotoxicity Drug Repurposing

In Vivo Vascular Permeability Reduction

PX-12 exhibits a unique and rapid in vivo pharmacodynamic effect not reported for other thioredoxin system inhibitors. In immunodeficient mice bearing HT-29 human colon cancer xenografts, a single administration of PX-12 caused a 63% decrease in average tumor blood vessel permeability within just 2 hours, as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) [1]. This rapid vascular effect is a distinctive feature of PX-12.

Vascular permeability
Class-level
63% decrease in tumor vessel permeability within 2 h
Supports tumor angiogenesis model-response context
HT-29 xenografts, DCE-MRI; data to verify for other inhibitors
Tumor Angiogenesis In Vivo Imaging Vascular Biology

Clinical Trial Validation

PX-12 is the first and only Trx-1 inhibitor to advance to Phase II clinical trials, providing a level of translational validation that distinguishes it from all other Trx-1 or TrxR inhibitors [1]. In a Phase I study in advanced cancer patients, PX-12 treatment significantly reduced plasma Trx-1 levels (from a mean of 182.0 ng/mL to lower levels) and also decreased plasma VEGF [2]. This human pharmacodynamic data is unique and supports the use of plasma Trx-1 as a surrogate biomarker for target engagement.

Clinical trial validation
Context-dependent
Phase II trial; reduced plasma Trx-1 and VEGF in patients
Reported clinical PD biomarker context
RUO; not for therapeutic use
Clinical Translation Biomarker Validation Phase II Trial

Tubulin Polymerization & HIV-1 Inhibition

PX-12 possesses a dual mechanism of action—inhibiting both Trx-1 and tubulin polymerization—that is not observed with other Trx-1 inhibitors like Pleurotin. In vitro, PX-12 inhibits tubulin polymerization in a concentration-dependent manner, with 100 µM completely abolishing polymerization, comparable to the established microtubule inhibitor vinblastine [1]. Functionally, PX-12 at 10 µM completely blocked HIV-1 infection in TZM-bl cells by inhibiting Trx-1-dependent disulfide reduction of gp120 and disrupting microtubule dynamics [2].

Tubulin & HIV-1 inhibition
Reported
100 μM abolishes tubulin polymerization; 10 μM blocks HIV-1 infection
Supports cytoskeletal/redox crosstalk assay context
Vinblastine control; TZM-bl infection model
HIV-1 Antiviral Host-Targeting

PX-12 Research Applications


HIF-1α Signaling in Cancer

PX-12 is the optimal tool compound for researchers investigating HIF-1α-driven pathways in cancer, given its superior potency (IC50 = 7.2 μM) compared to the natural product Pleurotin (IC50 = 7.6 μM) in directly suppressing hypoxia-induced HIF-1α protein accumulation [1]. This application is further strengthened by its validated downstream effects on VEGF (IC50 = 10.4 μM) and iNOS (IC50 = 18.1 μM), providing a comprehensive profile for studying redox-dependent transcriptional regulation [2].

Tumor Angiogenesis & Vascular Permeability

PX-12 is uniquely suited for in vivo studies of tumor vascular biology due to its rapid and quantifiable effect on blood vessel permeability. The 63% reduction in tumor blood vessel permeability within 2 hours, as measured by DCE-MRI, is a distinct pharmacodynamic marker not reported for other thioredoxin system inhibitors [1]. This enables precise temporal studies of vascular normalization and anti-angiogenic therapy.

Clinical Translation & Biomarker Development

For researchers aiming to bridge preclinical findings to clinical oncology, PX-12 is the only Trx-1 inhibitor with extensive human clinical trial data, including Phase II studies [1]. The validated reduction of plasma Trx-1 (from 182.0 ng/mL) and VEGF in cancer patients provides a clinically relevant biomarker framework for target engagement studies [2]. This makes PX-12 an essential reference compound for translational research programs.

Redox Regulation & Cytoskeletal Dynamics

PX-12's unique ability to inhibit both Trx-1 and tubulin polymerization (complete inhibition at 100 μM) makes it an invaluable tool for investigating the crosstalk between cellular redox status and cytoskeletal organization [1]. This dual activity is particularly relevant in virology, as demonstrated by its potent block of HIV-1 infection at 10 μM through concurrent disruption of gp120 disulfide reduction and microtubule dynamics [2].

Application
Selection Property
Validation Focus
HIF-1α signaling studies
Head-to-head HIF-1α suppression context
VEGF and iNOS pathway-response endpoints
Tumor vascular biology models
Rapid vascular permeability reduction profile
DCE-MRI perfusion endpoint monitoring
Translational oncology research
Clinical PD biomarker dataset availability
Plasma Trx-1 and VEGF target-engagement review
Redox/cytoskeletal crosstalk
Dual Trx-1 and tubulin inhibition activity
Microtubule dynamics and HIV-1 entry endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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